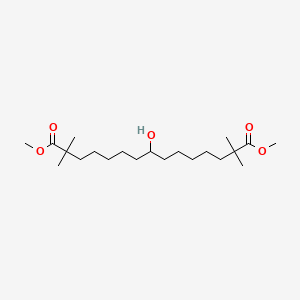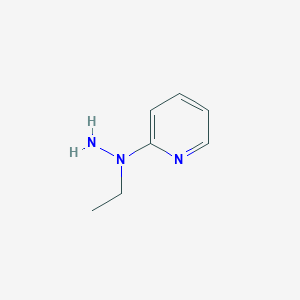
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate is a complex organic compound characterized by its unique structural features This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include various amines, sulfonothioates, and diazenyl compounds. The reaction conditions may involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring are often employed to achieve these goals.
化学反応の分析
Types of Reactions
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
科学的研究の応用
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, owing to its diverse reactivity.
作用機序
The mechanism by which (E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Some compounds similar to (E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate include:
Trifluorotoluene: An organic compound used as a solvent and intermediate in chemical synthesis.
Bromomethyl methyl ether: A reagent used in organic synthesis for introducing methyl groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and interact with various biological targets makes it a versatile and valuable compound in scientific research.
特性
分子式 |
C26H35N5O5S2 |
|---|---|
分子量 |
561.7 g/mol |
IUPAC名 |
N-[2-[4-[[4-(3-methylsulfonylsulfanylpropanoylamino)phenyl]diazenyl]anilino]-2-oxoethyl]octanamide |
InChI |
InChI=1S/C26H35N5O5S2/c1-3-4-5-6-7-8-24(32)27-19-26(34)29-21-11-15-23(16-12-21)31-30-22-13-9-20(10-14-22)28-25(33)17-18-37-38(2,35)36/h9-16H,3-8,17-19H2,1-2H3,(H,27,32)(H,28,33)(H,29,34) |
InChIキー |
NWDWFDNOYKTFEH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)NCC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCSS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13860900.png)
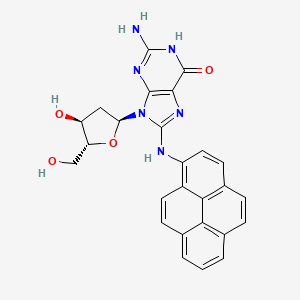


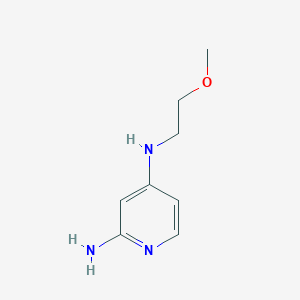
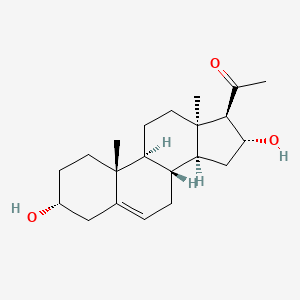
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)
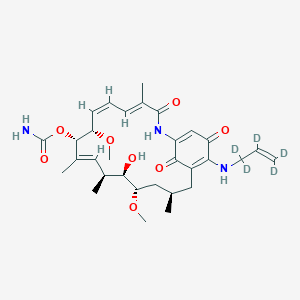
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)


![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
